molecular formula C9H8ClFO2 B1403103 1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone CAS No. 1300730-59-9

1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone

Cat. No. B1403103
M. Wt: 202.61 g/mol
InChI Key: NUKFZXCIMPRVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8ClFO2 . It’s a derivative of acetophenone, where the acetophenone core is substituted with chlorine, fluorine, and methoxy groups .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” can be deduced from its molecular formula, C9H8ClFO2. It contains a carbonyl group (C=O) typical of ethanones, a methoxy group (-OCH3), and halogen atoms (chlorine and fluorine) attached to the phenyl ring .

Scientific Research Applications

  • Antimicrobial Activity of Novel Compounds : A study by Puthran et al. (2019) detailed the synthesis of novel Schiff bases using an intermediate derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. These compounds exhibited significant in vitro antimicrobial activity, indicating potential applications in combating microbial infections.

  • Platelet Aggregation Inhibitory Activity : Research by Akamanchi et al. (1999) involved synthesizing derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and screening them as inhibitors of platelet aggregation. This study highlights the compound's potential in developing treatments to prevent blood clot formation.

  • Synthesis of Isoxazoles for Antimicrobial Use : Kumar et al. (2019) synthesized a series of isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone and tested them for antimicrobial activity against bacterial and fungal organisms. This research contributes to the development of new antimicrobial agents.

  • Herbicide Intermediate Synthesis : A study by Zhou Yu (2002) described the synthesis of an intermediate of herbicides from 1-(5-chloro-2-methoxyphenyl)ethanone, suggesting its utility in the agricultural sector.

  • Discovery of New Compounds from Natural Sources : Khan et al. (2003) isolated new ethanone compounds, including 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, from the stem bark of Lamprothamnus zanguebaricus. This research adds to the knowledge of naturally occurring chemical compounds with potential pharmacological benefits.

  • Sonochemical Synthesis of Chalcone Derivatives : Jarag et al. (2011) synthesized chalcone derivatives using 1-(4-methoxyphenyl)ethanone, demonstrating the advantages of sonochemical methods over conventional synthesis techniques.

Future Directions

While specific future directions for “1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” are not mentioned in the literature, compounds with similar structures, such as indole derivatives, have been studied for their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

1-(5-chloro-4-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFZXCIMPRVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone

Synthesis routes and methods

Procedure details

To a stirred solution of DMF (10 mL) and 4-chloro-3-fluorophenol (1 g, 6.84 mmol) at RT, K2CO3 (1.4 g, 10.3 mmol) was added and solution was allowed to stir at room temperature for additional 15 min. Methyl iodide (1.16 g, 8.21 mmol) was added to the mixture and mixture was allowed to stir for overnight at RT. After the completion of reaction 10 mL of water was added and was extracted with ethyl acetate (3×15 mL) and the resulting organic layer was washed with water, brine and dried. 1-chloro-2-fluoro-4-methoxybenzene was obtained via column chromatography (10/1 Hexanes/Ethyl acetate). To a stirred solution of 1-chloro-2-fluoro-4-methoxybenzene (1.09 g, 6.82 mmol) and AlCl3 (1.36 g, 10.23 mmol) in CH3NO2 at 0° C., acetyl chloride (0.80 g, 10.23 mmol) was added and solution was allowed to warm up to room temperature and stir for overnight. After the completion of reaction 10 mL of water was added and was extracted with ethyl acetate (3×15 mL) and the resulting organic layer was washed with water, brine and dried. The solvent was removed in vacuo. The crude was purified by flash column chromatography using 10/1 Hexanes/Ethyl acetate to afford product (46%). 1H NMR: 2.59 (s, 3H), 3.91 (s, 3H), 6.78 (d, 1H, J=10.5 Hz), 7.85 (d, 1H, J=8.7 Hz).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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